Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate
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Description
“Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate” is a chemical compound with the CAS Number: 349614-05-7 . It has a molecular weight of 281.74 . The IUPAC name for this compound is methyl 1- (4-chlorobenzoyl)-4-piperidinecarboxylate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C14H16ClNO3 . The InChI code for this compound is 1S/C14H16ClNO3/c1-19-14(18)11-6-8-16(9-7-11)13(17)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 281.74 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available data.Scientific Research Applications
Synthetic Routes and Chemical Modifications
Research on compounds structurally related to Methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate focuses on synthetic routes and chemical modifications to enhance their utility in various applications. For instance, the study of the synthetic routes of Vandetanib, which involves complex processes including substitution, deprotection, methylation, and cyclization, highlights the intricate synthesis involved in creating commercially valuable compounds (Mi, 2015). Similarly, the chemical modification of xylan to produce biopolymer ethers and esters showcases the potential of chemical modifications in producing materials with specific properties (Petzold-Welcke et al., 2014).
Pharmacophoric Role in Drug Discovery
The pharmacophoric groups of arylcycloalkylamines, which include phenyl piperidines and piperazines, play a critical role in the potency and selectivity of drugs targeting D2-like receptors. This underscores the importance of specific structural features in the development of antipsychotic agents (Sikazwe et al., 2009).
Application in Analytical and Pharmacological Studies
The development of specific and sensitive analytical methods, such as high-performance thin-layer chromatography (HPTLC), for the determination of drug compounds in various formulations illustrates the compound's relevance in ensuring drug quality and efficacy (Rode & Tajne, 2021). Additionally, the exploration of spiropiperidines in drug discovery emphasizes the exploration of three-dimensional chemical space to identify new therapeutic agents (Griggs et al., 2018).
Properties
IUPAC Name |
methyl 1-(4-chlorobenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c1-19-14(18)11-6-8-16(9-7-11)13(17)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQSHQMQHOFSKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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